REACTION_CXSMILES
|
[CH:1](=[CH:8][C:9]([C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[N+:17]([CH3:20])([O-:19])=[O:18].C(NCC)C>CO>[N+:17]([CH2:20][CH:1]([C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)[CH2:8][C:9]([C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)=[O:10])([O-:19])=[O:18]
|
Name
|
|
Quantity
|
94.7 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)=CC(=O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
600 g
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
138.9 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C
|
Name
|
|
Quantity
|
166.4 g
|
Type
|
reactant
|
Smiles
|
C(C)NCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 16 h
|
Duration
|
16 h
|
Type
|
DISTILLATION
|
Details
|
distilled off in vacuo
|
Type
|
CUSTOM
|
Details
|
the precipitated solid was separated off
|
Type
|
CUSTOM
|
Details
|
dried to constant weight in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])CC(CC(=O)C1=CC=CC=C1)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 438 mmol | |
AMOUNT: MASS | 118 g | |
YIELD: CALCULATEDPERCENTYIELD | 96.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |